2-(Difluoromethoxy)aniline is an organic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It features a difluoromethoxy group attached to an aniline structure, which consists of an amino group (-NH₂) bonded to a phenyl ring. The presence of fluorine atoms in the difluoromethoxy group enhances its chemical stability and biological activity. This compound is categorized as a polar molecule due to its functional groups, which contribute to its solubility in various solvents .
Currently, there is no scientific research documented on the specific mechanism of action of 2-(Difluoromethoxy)aniline. If it finds applications in medicinal chemistry, its mechanism of action would depend on its interaction with the target biological system.
Research indicates that 2-(Difluoromethoxy)aniline exhibits significant biological activity. Its unique structure allows it to interact with biological targets effectively. Some key findings include:
The synthesis of 2-(Difluoromethoxy)aniline can be achieved through various methods:
Due to its unique properties, 2-(Difluoromethoxy)aniline finds applications in several fields:
Interaction studies involving 2-(Difluoromethoxy)aniline focus on its binding affinity and reactivity with various biological molecules:
Several compounds share structural similarities with 2-(Difluoromethoxy)aniline. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Difluoromethoxy)aniline | Difluoromethoxy group at para position | Different reactivity profile |
2,4-Bis(difluoromethoxy)aniline | Two difluoromethoxy groups | Enhanced solubility and biological activity |
2-Chloro-4-(difluoromethoxy)aniline | Chlorine atom addition | Increased reactivity due to electronegative chlorine |
These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different applications in research and industry.
Acute Toxic;Irritant